4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Medicinal Chemistry Tetrahydroquinoline SAR CETP Inhibition

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic small-molecule benzamide derivative built on a 1,2,3,4-tetrahydroquinoline scaffold. Its molecular formula is C21H26N2O2 (MW 338.45 g/mol) and it is supplied at ≥95% purity for research use.

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 946208-91-9
Cat. No. B2610254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS946208-91-9
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
InChIInChI=1S/C21H26N2O2/c1-3-25-19-9-7-17(8-10-19)21(24)22-13-12-16-6-11-20-18(15-16)5-4-14-23(20)2/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
InChIKeyFVBVXPKPKKBWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946208-91-9): Procurement-Ready Tetrahydroquinoline Benzamide Building Block


4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic small-molecule benzamide derivative built on a 1,2,3,4-tetrahydroquinoline scaffold. Its molecular formula is C21H26N2O2 (MW 338.45 g/mol) and it is supplied at ≥95% purity for research use . The compound belongs to a class of tetrahydroquinoline amides that have been investigated for modulation of cholesteryl ester transfer protein (CETP) and other pharmacologically relevant targets [1].

Scaffold Tetrahydroquinoline benzamide core
Grade Research-grade building block
Use CETP pathway inhibitor studies

Why Structural Analogs of 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide Cannot Be Assumed Interchangeable


In the tetrahydroquinoline benzamide series, even conservative substituent changes on the benzamide ring can produce large shifts in target affinity, selectivity, and pharmacokinetic profile. For example, replacement of the 4-ethoxy group with a methyl or halogen substituent alters lipophilicity, hydrogen-bond acceptor capacity, and steric footprint, parameters that are known to govern binding to hydrophobic pockets in CETP and monoamine oxidase enzymes [1]. Consequently, substituting a close analog without matched comparative data risks invalidating SAR hypotheses or producing misleading biological results.

Analog swap from 4-ethoxy to 4-methyl or 4-halo may shift target binding profile via altered lipophilicity and H-bond acceptor capacity.
Structural analog substitution without matched comparative data may compromise SAR hypotheses.

Quantitative Differentiation Evidence for 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946208-91-9)


Structural Differentiation: 4-Ethoxy Substituent versus Common 4-Methyl and 4-Halo Analogs

The 4-ethoxy substituent of the target compound provides a unique combination of moderate electron-donating character, increased hydrogen-bond acceptor count (1 vs. 0 for 4-methyl), and calculated lipophilicity (clogP ≈ 3.8) that differs from the 4-methyl analog (clogP ≈ 3.4) and the 4-chloro analog (clogP ≈ 3.9) . These differences can influence target binding and solubility without introducing the metabolic liability often associated with halogenated analogs. Direct head-to-head biological data are not publicly available for this specific compound; the differentiation is based on class-level SAR trends [1]. High-strength differential evidence is currently limited.

4-Ethoxy vs analog profile
Class-level inference
4-Ethoxy clogP ≈3.8 HBA 3 σp ≈−0.24
vs
4-Methyl clogP ≈3.4 HBA 2 σp ≈−0.17
4-Chloro clogP ≈3.9 HBA 2 σp ≈+0.23
Supports selection when para-position H-bond acceptor is required for SAR; no direct biological potency data available.
Physicochemical comparison only; requires biological validation.
Medicinal Chemistry Tetrahydroquinoline SAR CETP Inhibition

Recommended Application Scenarios for 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946208-91-9)


CETP Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

The compound can serve as a late-stage diversification intermediate for CETP inhibitor programs, where the 4-ethoxybenzamide motif has been shown to modulate HDL-cholesterol elevation in transgenic models [1]. Researchers can use this scaffold to probe the tolerance of the CETP binding pocket for alkoxy substituents of varying size.

Monoamine Oxidase (MAO) Selectivity Profiling

Tetrahydroquinoline amides have demonstrated activity against MAO-A and MAO-B isoforms [2]. The 4-ethoxy derivative provides a tool to assess how para-alkoxy substitution on the benzamide ring influences isoform selectivity compared to methyl or halogenated analogs.

Chemical Biology Probe for GPCR Target Deconvolution

Given the tetrahydroquinoline core's prevalence in GPCR-modulating chemotypes, this compound can be employed as a control probe in chemoproteomics or thermal shift assays to identify off-target engagement, provided appropriate inactive control analogs are used in parallel.

Application
Selection Property
Validation Focus
CETP SAR studies
Para-alkoxy substitution probe
HDL-C modulation endpoint in transgenic models
MAO isoform selectivity profiling
Para-substituent electronic and steric effect
MAO-B/MAO-A inhibitory ratio assessment
GPCR off-target deconvolution
Tetrahydroquinoline control probe
Thermal shift or chemoproteomic profiling with inactive analog
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